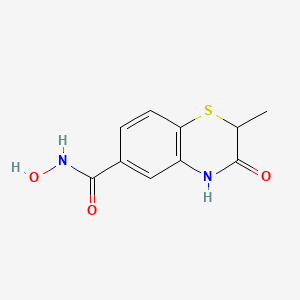

![molecular formula C22H23F3N4 B608222 3-(环丙基甲基)-7-(4-苯基哌啶-1-基)-8-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶](/img/structure/B608222.png)

3-(环丙基甲基)-7-(4-苯基哌啶-1-基)-8-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

JNJ-42153605 是一种合成有机化合物,以其作为代谢型谷氨酸受体 2 (mGlu2) 的正向变构调节剂而闻名。 该化合物在调节谷氨酸神经传递方面表现出巨大潜力,谷氨酸神经传递对于各种中枢神经系统功能至关重要 .

科学研究应用

JNJ-42153605 在科学研究中具有广泛的应用:

化学: 用作工具化合物,用于研究 mGlu2 受体的变构调节。

生物学: 研究其对神经传递的影响及其潜在的治疗应用。

医学: 探讨其在治疗精神疾病(包括精神分裂症和焦虑症)方面的潜力。

工业: 用于开发针对 mGlu2 受体的新药 .

准备方法

合成路线和反应条件: JNJ-42153605 的合成涉及多个步骤,从制备三唑并吡啶核心结构开始。关键步骤包括:

- 三唑并吡啶核心的形成。

- 环丙基甲基的引入。

- 苯基哌啶部分的添加。

- 三氟甲基的引入 .

工业生产方法: JNJ-42153605 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。 常用的溶剂包括二甲基亚砜 (DMSO) 和乙醇,反应温度经过仔细控制以优化产物的形成 .

化学反应分析

反应类型: JNJ-42153605 主要经历:

取代反应: 各种官能团的引入。

氧化和还原反应: 化合物的氧化态发生改变。

环化反应: 环状结构的形成.

常用的试剂和条件:

试剂: 常用的试剂包括三氟甲基化试剂、环丙基甲基卤化物和苯基哌啶衍生物。

作用机制

JNJ-42153605 通过与 mGlu2 受体上的变构位点结合来发挥作用,从而增强受体对谷氨酸的反应。这种调节影响了参与神经传递的各种信号通路,导致神经元活动和行为发生变化。 该化合物对 mGlu2 受体具有高亲和力和选择性,使其成为研究谷氨酸信号传导的宝贵工具 .

类似化合物:

LY354740: mGlu2/3 受体激动剂。

BINA: 另一种 mGlu2 的正向变构调节剂。

LY487379: 一种选择性 mGlu2 正向变构调节剂

比较: 与这些化合物相比,JNJ-42153605 的独特性在于其对 mGlu2 受体的高效力和选择性。 它在调节睡眠-觉醒周期和减少精神病症状方面显示出优越的长期疗效,且不会引起耐受性 .

相似化合物的比较

LY354740: An mGlu2/3 receptor agonist.

BINA: Another positive allosteric modulator of mGlu2.

Comparison: Compared to these compounds, JNJ-42153605 is unique due to its high potency and selectivity for mGlu2 receptors. It has shown superior long-term efficacy in modulating sleep-wake cycles and reducing psychotic symptoms without inducing tolerance .

属性

IUPAC Name |

3-(cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F3N4/c23-22(24,25)20-18(10-13-29-19(14-15-6-7-15)26-27-21(20)29)28-11-8-17(9-12-28)16-4-2-1-3-5-16/h1-5,10,13,15,17H,6-9,11-12,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAVZGJJQFJSMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=NN=C3N2C=CC(=C3C(F)(F)F)N4CCC(CC4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does JNJ-42153605 interact with its target and what are the downstream effects?

A1: JNJ-42153605 acts as a positive allosteric modulator (PAM) of the metabotropic glutamate 2 (mGlu2) receptor []. This means it binds to a site distinct from the glutamate binding site and enhances the receptor's response to glutamate, its natural ligand. This modulation leads to various downstream effects, including inhibition of spontaneous locomotion, reversal of memantine-induced brain activation, and inhibition of conditioned avoidance behavior in preclinical models [, ].

Q2: What is the relationship between the structure of JNJ-42153605 and its activity as an mGlu2 PAM?

A2: Research suggests that modifications to the scaffold substituents of similar compounds, such as 1,2,4-triazolo[4,3-a]pyridines, can impact their potency, metabolic stability, and lipophilicity []. Optimization of JNJ-42153605 involved improving metabolic stability while controlling lipophilicity through these modifications []. This highlights the importance of structure-activity relationship (SAR) studies in refining drug candidates for improved efficacy and pharmacokinetic properties.

Q3: What preclinical evidence supports the potential of JNJ-42153605 as an antipsychotic agent?

A3: JNJ-42153605 demonstrated efficacy in several rodent models used to assess antipsychotic activity. It inhibited phencyclidine (PCP)-induced hyperlocomotion in mice, a model often used to evaluate potential antipsychotic effects []. Additionally, it reversed PCP-induced brain activation patterns as measured by 2-deoxyglucose uptake in mice [, ]. These findings, along with its favorable pharmacokinetic profile, suggest that JNJ-42153605 warrants further investigation as a potential antipsychotic treatment.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine](/img/structure/B608140.png)

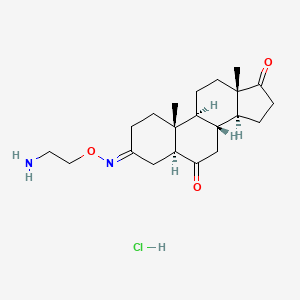

![tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-hydroxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B608148.png)

![N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide;hydrochloride](/img/structure/B608151.png)

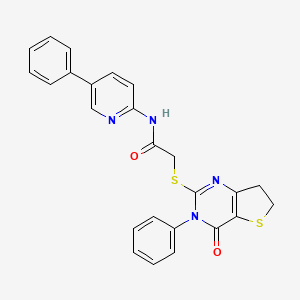

![N-Cyclopropyl-N-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B608153.png)

![N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B608154.png)

![5-fluoro-2-{1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)-1H-pyrazol-3-yl}pyrimidin-4-ol](/img/structure/B608156.png)

![11-(2-(18F)fluoranylpyridin-4-yl)-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B608160.png)